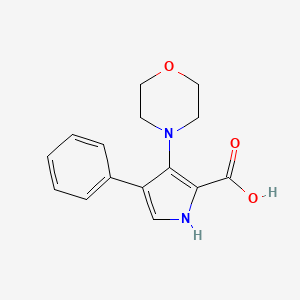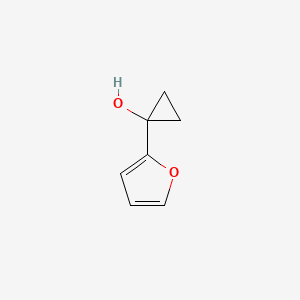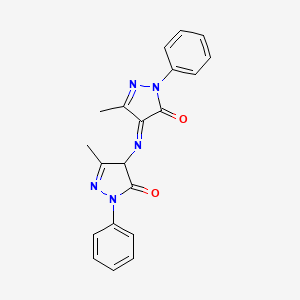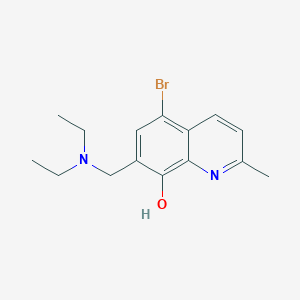![molecular formula C28H20N2O2 B12891496 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide: Fluorescent Brightener KS-N , is a compound with an intriguing molecular structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 428.48 g/mol
This compound features a benzoxazole core, a styryl group, and a phenylbenzamide moiety. Its unique structure contributes to its interesting properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide involves coupling a styryl substituent into the bis(2-benzoxazolyl)stilbene (BBS) structure. The extended conjugation in this compound leads to bright red emission with a large Stokes shift .
Reaction Conditions::
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for various applications.
Chemical Reactions Analysis
Reactivity:: 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present.
Major Products:: The major products formed during these reactions include derivatives with modified substituents or altered electronic properties.
Scientific Research Applications
Fluorescent Probe::
Fluorescent Brightener: This compound exhibits strong fluorescence, making it useful as a fluorescent probe.
Fluoride Sensing: It selectively binds to fluoride ions, generating near-infrared emission.
Materials Science: Used in polymeric films and coatings due to its fluorescence properties .
Biological Imaging: Its fluorescence can be harnessed for cellular imaging and tracking.
Mechanism of Action
The exact mechanism by which 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparison with Similar Compounds
While this compound is unique in its structure and properties, it shares similarities with other benzoxazole derivatives. Further studies can explore its distinct features compared to related compounds.
Properties
Molecular Formula |
C28H20N2O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-N-phenylbenzamide |
InChI |
InChI=1S/C28H20N2O2/c31-27(29-24-6-2-1-3-7-24)22-16-12-20(13-17-22)10-11-21-14-18-23(19-15-21)28-30-25-8-4-5-9-26(25)32-28/h1-19H,(H,29,31)/b11-10+ |
InChI Key |
NIKVPXKBIWZXKY-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
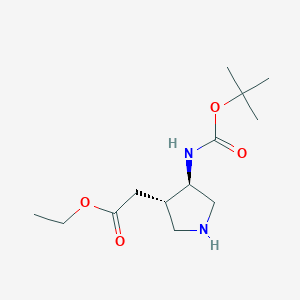
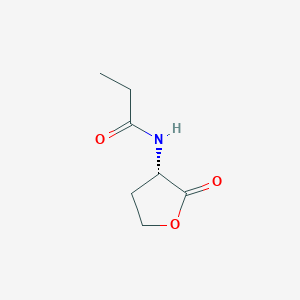
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
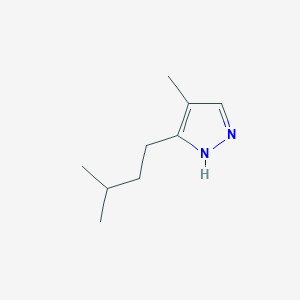
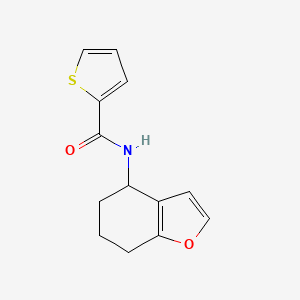
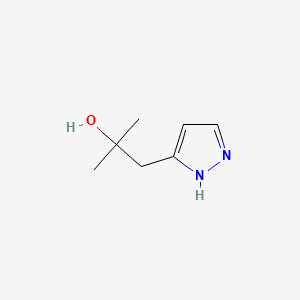
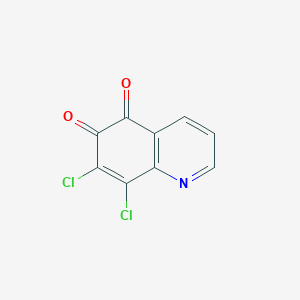
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
